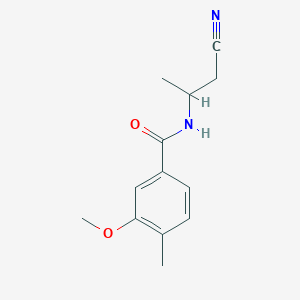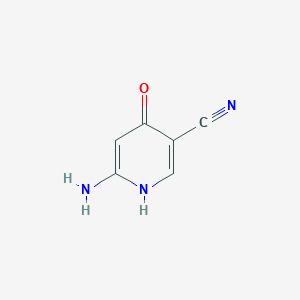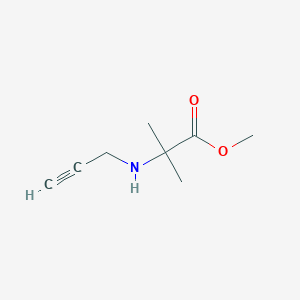![molecular formula C13H16N2O3 B14908067 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a benzo[d]oxazole moiety linked to a tetrahydro-2H-pyran-4-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the following steps:
Formation of Benzo[d]oxazole Intermediate: The benzo[d]oxazole moiety can be synthesized through the cyclization of o-aminophenol with formic acid or its derivatives.
Linking to Tetrahydro-2H-pyran-4-ol: The benzo[d]oxazole intermediate is then reacted with a suitable aldehyde or ketone to form the desired linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d]oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various cellular pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]oxazole Derivatives: Compounds such as 2-(benzo[d]oxazol-2-yl)ethanol and 2-(benzo[d]oxazol-2-yl)acetic acid share structural similarities.
Tetrahydro-2H-pyran Derivatives: Compounds like tetrahydro-2H-pyran-4-amine and tetrahydro-2H-pyran-4-carboxylic acid are structurally related.
Uniqueness
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the combination of the benzo[d]oxazole and tetrahydro-2H-pyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
4-[(1,3-benzoxazol-2-ylamino)methyl]oxan-4-ol |
InChI |
InChI=1S/C13H16N2O3/c16-13(5-7-17-8-6-13)9-14-12-15-10-3-1-2-4-11(10)18-12/h1-4,16H,5-9H2,(H,14,15) |
Clé InChI |
BCVMDQHMNDIRTR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CNC2=NC3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)

![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)


![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)





![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

